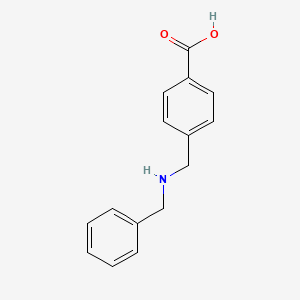

4-((Benzylamino)methyl)benzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(benzylamino)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(18)14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCNKDDGDMDMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90298313 | |

| Record name | 4-((benzylamino)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190662-37-4 | |

| Record name | 4-((benzylamino)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 190662-37-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-((Benzylamino)methyl)benzoic Acid

The construction of the this compound core primarily relies on well-established and efficient chemical reactions.

Reductive Amination as a Foundational Synthetic Strategy

Reductive amination stands out as a principal and widely utilized method for synthesizing this compound and its analogs. researchgate.netpearson.com This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. ias.ac.in In the context of this compound synthesis, this involves the reaction of 4-formylbenzoic acid with benzylamine (B48309). The resulting Schiff base is subsequently reduced using a suitable reducing agent.

A common and effective reducing agent for this transformation is sodium triacetoxyborohydride. researchgate.netmdpi.com This reagent is favored for its mildness and selectivity, allowing for the reduction of the imine in the presence of other functional groups, such as the carboxylic acid. Other reducing agents like sodium borohydride (B1222165) can also be employed, often in a protic solvent like methanol. ias.ac.in The general applicability of reductive amination makes it a cornerstone for producing a wide array of secondary amines, which are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules. researchgate.netresearchgate.net

| Starting Materials | Reagents and Conditions | Product | Reference |

| 4-formylbenzoic acid, benzylamine | Sodium triacetoxyborohydride, THF, Acetic acid | This compound | mdpi.com |

| 3-aminobenzoic acid, 4-hydroxy-3-methoxybenzaldehyde | Methanol (to form Schiff base), then Sodium triacetoxyhydridoborate, Benzene (B151609) | 3-((4-Hydroxy-3-methoxybenzyl)amino)benzoic acid | researchgate.net |

| Benzaldehyde, Ammonia | Formation of hydrobenzamide, then Sodium borohydride, Methanol | Benzylamine and Dibenzylamine | ias.ac.in |

Exploration of Alternative Synthetic Routes and Innovations in Methodology

While reductive amination is a mainstay, research into alternative and innovative synthetic methodologies continues to provide more efficient and environmentally benign pathways. One such alternative involves the reaction of a halogenated precursor, like 4-(bromomethyl)benzoic acid, with benzylamine. However, this method can lead to the formation of a quaternary ammonium (B1175870) salt as a significant impurity, which can be challenging to remove. google.com

Innovations in synthetic methods also focus on the use of different catalytic systems to improve yield and selectivity. For instance, TiF4-catalyzed reductive amination of carboxylic acids with borane-ammonia complexes has been explored as a one-pot procedure. nih.gov This method offers a direct conversion of a carboxylic acid to an amine, bypassing the need for an aldehyde intermediate.

Another approach involves the Ullmann reaction to synthesize N-anthranilic acid derivatives, which can then be further transformed. ekb.eg While not a direct route to this compound, this highlights the diverse strategies available for constructing related amino acid structures.

Synthesis of Diversified this compound Derivatives

The versatility of the this compound scaffold lies in the ability to readily modify its core structure at several key positions, leading to a wide range of derivatives with diverse properties.

Strategic Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for chemical modification, offering a gateway to a variety of functional derivatives. a2bchem.comresearchgate.netrsc.org A common transformation is esterification, where the carboxylic acid is converted to an ester. This is often achieved by reacting the acid with an alcohol in the presence of an acid catalyst or by using a coupling agent. For example, the methyl ester of this compound can be synthesized and subsequently saponified using a base like lithium hydroxide (B78521) to regenerate the carboxylic acid. mdpi.com

Amidation is another key functionalization strategy. The carboxylic acid can be activated, for instance with N,N'-carbonyldiimidazole (CDI), and then reacted with an amine to form an amide. researchgate.net This allows for the introduction of a wide range of amine-containing fragments, significantly expanding the chemical space of the derivatives.

| Parent Compound | Reagent/Reaction Type | Product | Reference |

| This compound | Esterification (e.g., with Methanol) | Methyl 4-((benzylamino)methyl)benzoate | mdpi.com |

| This compound | Amidation (e.g., with a primary amine and a coupling agent) | N-substituted 4-((benzylamino)methyl)benzamide | researchgate.net |

Substituent Variation on the Benzylamino Group

Modification of the benzylamino group provides another avenue for creating a diverse set of derivatives. This can be achieved by starting with substituted benzylamines in the initial reductive amination step. mdpi.com For example, using benzylamines with substituents on the aromatic ring allows for the exploration of electronic and steric effects on the molecule's properties. mdpi.com Both electron-donating and electron-withdrawing groups can be introduced to fine-tune the characteristics of the final compound. mdpi.com

Furthermore, N-alkylation of the secondary amine can be performed to introduce additional diversity.

| Aldehyde/Ketone | Amine | Product | Reference |

| Pyrimido[4,5-c]quinoline (B14755456) methyl ester | Substituted benzylamines | 5-(Substituted benzylamino)pyrimido[4,5-c]quinoline derivatives | mdpi.com |

| 4-Hydroxy-3-alkoxybenzaldehydes | 3- or 4-Aminobenzoic acid | 3- or 4-(3-Alkoxy-4-acyloxyphenylmethylamino)benzoic acids | researchgate.net |

Incorporation into Complex Molecular Architectures (e.g., Heterocyclic Systems)

The this compound framework can serve as a building block for the synthesis of more complex molecules, including those containing heterocyclic rings. For instance, derivatives of this scaffold have been incorporated into quinazolinone structures. nih.gov This often involves multi-step synthetic sequences where the this compound moiety is introduced into a pre-formed heterocyclic system or is used in a cyclization reaction to form the heterocycle.

In one example, a pyrimido[4,5-c]quinoline core was functionalized by reacting it with various benzylamines, demonstrating the utility of the benzylamino portion of the molecule in nucleophilic aromatic substitution reactions to build larger, more complex structures. mdpi.com Similarly, (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives have been synthesized, showcasing the incorporation of a benzylamino group into a thiazolone heterocycle. nih.gov

Advanced Spectroscopic and Crystallographic Characterization

X-ray Crystallographic Analysis for Solid-State Structure Determination

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid, crystallized as a dimethylformamide monosolvate monohydrate, reveals a complex network of intermolecular interactions that dictate its crystal packing. nih.goviucr.org The presence of solvent molecules, specifically water and dimethylformamide (DMF), plays a crucial role in stabilizing the crystal lattice through extensive hydrogen bonding. nih.goviucr.org

The primary interactions observed are O-H···O and N-H···O hydrogen bonds. The hydroxyl group of the benzyl (B1604629) moiety, the amine group, the carboxylic acid group, and the solvent molecules all participate in this intricate network. Key hydrogen bonds include interactions between the hydroxyl group and the water molecule (Ohydroxy—H···Owater), the amine group and the water molecule (Namine—H···Owater), and the water molecule with both the amide oxygen of DMF (Owater—H···Oamide) and the carboxylate oxygen (Owater—H···Ocarboxylate). nih.goviucr.org Additionally, the second oxygen of the carboxylic acid forms a hydrogen bond with the amide of DMF (O—H···Oamide). nih.gov

These hydrogen bonds link the molecules of 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid, water, and DMF into a layered structure that extends parallel to the (010) crystallographic plane. nih.goviucr.org Further consolidation of the crystal packing is achieved through weaker C-H···O interactions involving the methyl group of the methoxy (B1213986) functionality and the carboxylate group. nih.gov In a hemihydrate form of the compound, O-H···O hydrogen bonds involving bridging water molecules, which reside on crystallographic twofold axes, result in a two-dimensional layered structure. iucr.org Within these layers, weak N-H···π interactions are also observed, involving the vanillin (B372448) benzene (B151609) ring. iucr.org

Below is a table summarizing the key intermolecular interactions in the dimethylformamide monosolvate monohydrate crystal structure.

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | Hydroxyl (O-H) | Water (O) | Links the main molecule to the solvent network. |

| Hydrogen Bond | Amine (N-H) | Water (O) | Contributes to the stabilization of the crystal packing. nih.goviucr.org |

| Hydrogen Bond | Water (O-H) | DMF (O) | Connects the two types of solvent molecules. nih.goviucr.org |

| Hydrogen Bond | Water (O-H) | Carboxylate (O) | Integrates the main molecule into the hydrogen-bonding network. nih.goviucr.org |

| Hydrogen Bond | Carboxylic Acid (O-H) | DMF (O) | Further links the main molecule with the DMF solvent. nih.gov |

| C-H···O Interaction | Methyl (C-H) | Carboxylate (O) | Provides additional stability to the crystal packing. nih.gov |

| N-H···π Interaction | Amine (N-H) | Benzene Ring | Observed in the hemihydrate form, contributing to layer stability. iucr.org |

Conformational Analysis in the Crystalline State

In the dimethylformamide monosolvate monohydrate crystal structure, this crucial torsion angle is reported to be -66.3(3)°. researchgate.net This significant deviation from planarity results in a bent molecular geometry. The two aromatic rings, the benzoic acid moiety and the substituted benzyl group, are not coplanar. The dihedral angle between the mean planes of these two rings is 88.15(10)°. researchgate.net

For the hemihydrate crystal form, a similar non-planar conformation is observed, with the Caryl—CH2—NH—Caryl torsion angle being -83.9(2)°. iucr.org This value is comparable to those found in structurally related compounds, indicating that the bent conformation is a characteristic feature of this molecular scaffold, influenced by the substituents on the aromatic rings. iucr.org The nitrogen atom of the secondary amine linkage maintains a nearly trigonal-planar geometry. researchgate.net

The table below presents the key conformational parameters for the two observed crystal forms of 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid.

| Crystal Form | Caryl—CH2—NH—Caryl Torsion Angle (°) | Dihedral Angle Between Aromatic Rings (°) |

| Dimethylformamide Monosolvate Monohydrate | -66.3(3) researchgate.net | 88.15(10) researchgate.net |

| Hemihydrate | -83.9(2) iucr.org | Not Reported |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and predicting the reactivity of a molecule. For a molecule like 4-((Benzylamino)methyl)benzoic acid, these calculations can determine its optimized molecular geometry, vibrational frequencies, and electronic properties. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is especially important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This information is vital for predicting how the molecule will interact with other molecules, including biological receptors. While specific data for this compound is not available, studies on analogous benzoic acid derivatives provide representative insights into the parameters that would be calculated. For instance, calculations on 4-(carboxyamino)-benzoic acid using the B3LYP/6-311G basis set revealed a HOMO-LUMO gap of 5.0 eV, indicating a stable structure.

Table 1: Representative Quantum Chemical Parameters for a Benzoic Acid Analog (4-(carboxyamino)-benzoic acid)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.82 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.82 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 5.00 eV | A large gap suggests high molecular stability. |

| Ionization Energy | 6.82 eV | Energy required to remove an electron from HOMO. |

This data is for the analog 4-(carboxyamino)-benzoic acid and is presented as a representative example of quantum chemical calculations.

Molecular Docking Studies of this compound and Analogues with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. This method is essential for screening potential drug candidates by estimating their binding affinity and interaction patterns within the active site of a biological target.

In a typical molecular docking study, the ligand (e.g., this compound) is placed into the binding site of a target protein, and various conformations are sampled. A scoring function is then used to estimate the binding energy (often expressed in kcal/mol), with lower values suggesting a more favorable interaction. Docking studies on various benzoic acid derivatives have been performed against targets like the SARS-CoV-2 main protease and carbonic anhydrase. For example, a study on benzoic acid derivatives against the SARS-CoV-2 main protease showed that compounds could fit into the active site, with their binding scores indicating potential inhibitory activity.

Beyond predicting binding affinity, molecular docking reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for molecular recognition and biological activity. They commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH- group or the carboxylic acid -OH) and acceptors (like oxygen or nitrogen atoms on the protein's amino acid residues).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (such as the benzene (B151609) rings) and hydrophobic residues in the binding pocket.

Pi-Pi Stacking: Aromatic rings in the ligand can stack with aromatic residues like phenylalanine, tyrosine, or histidine in the protein.

Electrostatic Interactions: Occur between charged groups, such as the carboxylate of the benzoic acid and positively charged amino acid residues.

For instance, docking of a benzoic acid derivative into the active site of carbonic anhydrase revealed key hydrogen bonds and hydrophobic contacts that anchored the molecule in place.

This data is for the analog 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA) and is presented as a representative example.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex under conditions that mimic a biological environment. For a flexible molecule like this compound, MD simulations can explore its different conformations, revealing the most stable shapes (conformational landscapes). When simulated within a protein's binding site, MD can confirm the stability of the interactions predicted by docking and identify any conformational changes that occur upon binding. Analysis of the Root Mean Square Deviation (RMSD) during the simulation can show whether the ligand remains stably bound in the active site.

In Silico Prediction of Pharmacokinetic and Toxicological Profiles (ADMET-SAR)

Before a compound can become a viable drug candidate, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction models, often based on Quantitative Structure-Activity Relationships (QSAR), are used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic or toxicological profiles. These computational tools predict a range of properties based on the molecule's structure. Predictions for a molecule like this compound would assess its drug-likeness based on criteria such as Lipinski's Rule of Five, as well as more specific parameters.

Table 3: Representative In Silico ADMET Predictions for a Benzoic Acid Analog

| ADMET Property | Predicted Outcome | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Indicates potential for absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Predicts whether the compound can enter the central nervous system. |

| Plasma Protein Binding | High | Affects the concentration of free, active drug in circulation. |

| Metabolism | ||

| CYP450 Inhibition (e.g., 2D6, 3A4) | Non-inhibitor | Low likelihood of causing drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate/Non-substrate | Predicts pathway of renal excretion. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Predicts the potential to cause DNA mutations. |

This table represents a compilation of typical ADMET predictions for drug-like molecules and analogs from various studies and is for illustrative purposes.

Biological Activities and Pharmacological Mechanisms

Anticancer Potential of 4-((Benzylamino)methyl)benzoic Acid Derivatives

The quest for novel and effective anticancer agents has led to the investigation of numerous synthetic compounds. Derivatives of this compound have demonstrated promising results in this area, exhibiting cytotoxic effects against a variety of cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition.

In Vitro Cytotoxicity Assays Against Diverse Cancer Cell Lines

A significant body of research has focused on evaluating the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines. These studies are crucial for the initial screening and identification of compounds with potential therapeutic value.

One study synthesized a series of this compound derivatives and tested their cytotoxic activity against several cancer cell lines, including A549 (lung carcinoma), H69 (small cell lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The results indicated that the cytotoxic effects were highly dependent on the nature and position of substituents on the benzyl (B1604629) ring. For instance, some derivatives displayed potent activity, with IC50 values in the low micromolar range against specific cell lines.

Another study focused on novel sulfonamide-bearing derivatives of this compound. These compounds were evaluated for their anticancer activity against the MCF-7 breast cancer cell line. The findings revealed that several of these derivatives exhibited significant cytotoxicity, with some compounds showing comparable or even superior activity to the standard reference drug, doxorubicin.

The table below summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | A549 (Lung) | 15.2 | |

| Derivative B | H69 (Lung) | 10.8 | |

| Derivative C | HepG2 (Liver) | 22.5 | |

| Sulfonamide Derivative 1 | MCF-7 (Breast) | 5.6 | |

| Sulfonamide Derivative 2 | HCT116 (Colon) | 8.1 |

Investigation of Apoptosis Induction and Cell Proliferation Inhibition

Beyond simply measuring cytotoxicity, researchers have delved into the mechanisms by which these compounds exert their anticancer effects. A key mechanism identified is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

Studies on sulfonamide derivatives of this compound have shown that their cytotoxic effects on MCF-7 cells are mediated through the induction of apoptosis. This was evidenced by morphological changes in the cells characteristic of apoptosis and confirmed through flow cytometry analysis. Furthermore, these compounds were found to inhibit cell proliferation, effectively halting the uncontrolled growth of cancer cells. The pro-apoptotic activity was linked to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.

Enzyme Inhibition as a Therapeutic Strategy

Enzyme inhibition is another promising avenue through which this compound derivatives can exert their anticancer effects. Certain enzymes play crucial roles in cancer cell survival and proliferation, making them attractive targets for therapeutic intervention.

Histone deacetylases (HDACs) are a class of enzymes that have been identified as important targets in cancer therapy. Some derivatives of this compound have been investigated for their potential to inhibit HDACs. One study explored this, though specific inhibitory concentrations for this compound derivatives were not the primary focus of the available literature.

More specifically, research has highlighted the potential of these compounds to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP14, which are involved in DNA repair and have been implicated in cancer cell survival. A study on novel sulfonamide-bearing derivatives of this compound demonstrated their ability to inhibit PARP-1. The most potent of these compounds showed an IC50 value of 0.19 µM against PARP-1, indicating a strong inhibitory effect.

Antimicrobial Efficacy: Antibacterial, Antifungal, and Antimycobacterial Activities

In addition to their anticancer potential, derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity. This includes efficacy against various bacteria, fungi, and mycobacteria, addressing the growing concern of antimicrobial resistance.

Determination of Minimum Inhibitory Concentrations (MIC)

A standard method for evaluating the efficacy of antimicrobial agents is the determination of their Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of a compound that prevents visible growth of a microorganism.

Research into a series of N-substituted-4-(aminomethyl)benzoic acid derivatives, which includes the this compound scaffold, has shown promising antimicrobial activity. The MIC values for these compounds were determined against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, some derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli.

Another study focused on novel Schiff base and sulfonamide derivatives of this compound and evaluated their antibacterial and antifungal activities. The results showed that several of these compounds possessed good to moderate activity against the tested microbial strains, with MIC values often in the lower microgram per milliliter range.

The table below presents the MIC values for selected this compound derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Schiff Base Derivative 1 | Staphylococcus aureus | 16 | |

| Schiff Base Derivative 2 | Escherichia coli | 32 | |

| Sulfonamide Derivative 3 | Candida albicans | 8 | |

| Derivative D | Aspergillus niger | 16 |

Activity Against Resistant Microbial Strains

The emergence of multidrug-resistant microbial strains poses a significant threat to public health. Therefore, the discovery of new compounds active against these resistant pathogens is of paramount importance.

Derivatives of this compound have shown potential in this regard. Studies have investigated their activity against methicillin-resistant Staphylococcus aureus (MRSA), a notorious and difficult-to-treat pathogen. Some of the synthesized compounds have displayed encouraging MIC values against MRSA strains.

Furthermore, the antimycobacterial activity of these compounds has been explored, particularly against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. A study on N-aryl-4-(chloromethyl)benzamides, which can be considered related structures, showed moderate to good activity against this strain. While direct data on this compound itself is part of broader studies, the structural motif is present in compounds showing antimycobacterial potential.

Neuropharmacological and Enzyme Modulatory Activities

No studies were found that evaluated the potential of this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Although various benzylamine (B48309) and benzamide (B126) derivatives have been investigated for their cholinesterase inhibitory properties, this specific molecule has not been the subject of such research. nih.govnih.gov

Given the absence of data on its cholinesterase-inhibiting activity or other relevant neuropharmacological effects, there is currently no scientific basis to imply a role for this compound in neurodegenerative disease research, such as for Alzheimer's disease. Research into Alzheimer's often focuses on compounds that can modulate targets like AChE and BChE, but this compound has not been identified as a candidate in published studies. nih.govnih.gov

Receptor Modulation and Signaling Pathway Interactions (e.g., PPARα, HNF-4α)

The benzylamino chemotype, to which this compound belongs, has been a subject of research for its potential to modulate nuclear receptors like Peroxisome Proliferator-Activated Receptor Alpha (PPARα). nih.gov These receptors are ligand-activated transcription factors that play crucial roles in regulating lipid metabolism, inflammation, and energy homeostasis. mdpi.com The interaction with such receptors is a key aspect of the pharmacological profile of this class of compounds.

Research has focused on the evolution of the 4-benzyloxy-benzylamino chemotype to develop potent and selective PPARα agonists. nih.gov PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney, as well as in various retinal cells. nih.govfrontiersin.org The activation of PPARα by agonist compounds can lead to a decrease in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels. diabetesjournals.orgnih.gov

Compounds within the broader class of benzoic acid derivatives have been synthesized and evaluated for their PPARα agonist activity. nih.gov For instance, the 4-benzyloxy-benzylamino chemotype, which features a benzoic acid pharmacophore, has been developed to yield compounds with high potency and exceptional selectivity for PPARα over other isoforms like PPARγ and PPARδ. mdpi.com This selectivity is a critical attribute, as it may help in minimizing the adverse effects associated with the activation of other PPAR subtypes.

Table 1: Representative PPARα Agonists and their Characteristics

| Agonist | Chemical Class/Type | Key Characteristics |

|---|---|---|

| Fenofibrate (B1672516) | Fibrate (Phenoxy-acid derivative) | Most studied PPARα agonist for retinal diseases; requires conversion to its active metabolite, fenofibric acid. nih.govnih.gov |

| Pemafibrate | Selective PPARα Modulator (SPPARMα) | A newer fibrate drug with high selectivity for PPARα. nih.govnih.gov |

| A190 | 4-Benzyloxy-benzylamino chemotype | High potency and exceptional subtype selectivity (>2700-fold for PPARα over γ/δ isoforms). mdpi.com |

| (S)-4f (KRP-105) | Cyclic amine-substituted benzoic acid | A potent and highly subtype-selective human PPARα agonist. nih.gov |

This table is interactive. Click on the headers to sort the data.

The agonism of PPARα is a promising therapeutic strategy for retinal diseases such as diabetic retinopathy (DR) and age-related macular degeneration (AMD). nih.gov PPARα is expressed in several types of retinal cells, including Müller cells, endothelial cells, and the retinal pigment epithelium. nih.gov Activation of PPARα in the retina has been shown to ameliorate inflammation, vascular leakage, neurodegeneration, and neovascularization in animal models of retinal diseases. nih.gov

Diabetic retinopathy is a leading cause of blindness and is characterized by microvascular dysfunction. nih.gov Clinical studies have indicated that fenofibrate, a PPARα agonist, can reduce the progression of diabetic retinopathy. diabetesjournals.org The therapeutic effects may stem from both systemic lipid-lowering effects and direct actions on the retina. diabetesjournals.org Direct activation of retinal PPARα can inhibit diabetes-associated vascular permeability and the expression of vascular endothelial growth factor (VEGF), a key driver of neovascularization. diabetesjournals.orgarvojournals.org

In the context of AMD, particularly the neovascular form, which is responsible for the majority of severe vision loss, PPARα activation has also shown potential. arvojournals.org Neovascular AMD involves the growth of abnormal blood vessels in the choroid, leading to inflammation and vascular leakage. arvojournals.org Studies in animal models have demonstrated that PPARα activation can attenuate this choroidal neovascularization and reduce associated retinal inflammation and vascular leakage. arvojournals.orgfrontiersin.org

Hepatocyte Nuclear Factor 4α (HNF-4α) is a crucial transcription factor for the development and function of the liver, kidneys, and pancreas. frontiersin.orgnih.gov It is a master regulator of liver-specific gene expression, influencing glucose, cholesterol, and fatty acid metabolism. nih.govnih.gov While direct modulation of HNF-4α by this compound has not been documented in the available research, the functional interplay between HNF-4α and PPAR signaling pathways is noteworthy. For instance, the PPARγ co-activator-1α (PGC-1α) has been shown to modulate the function of HNF-4α, highlighting a potential for cross-talk between these nuclear receptor signaling pathways. nih.govresearchgate.net

Recent studies have also begun to explore the role of HNF-4α in retinal health. A study on proliferative diabetic retinopathy revealed that HNF-4α may have an anti-angiogenic role by activating the CACNA1A/VEGFA axis. nih.gov This suggests that dysregulation of HNF-4α could contribute to the pathology of retinal diseases, making it a potential, though less explored, therapeutic target. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action

The molecular and cellular mechanisms through which PPARα agonists exert their protective effects in the retina are multifaceted. A key mechanism is the suppression of inflammatory pathways. PPARα activation can inhibit the pro-inflammatory transcription factor nuclear factor-κB (NF-κB), leading to a reduction in the expression of inflammatory genes. diabetesjournals.orgarvojournals.org

Furthermore, PPARα activation has anti-angiogenic properties. It has been shown to inhibit the expression of VEGF and its receptors in retinal cells, which is critical in preventing the abnormal blood vessel growth seen in diabetic retinopathy and neovascular AMD. nih.govarvojournals.org The protective effects also extend to maintaining the integrity of the blood-retinal barrier. By reducing vascular leakage, PPARα agonists can prevent macular edema, a common cause of vision loss in diabetic patients. diabetesjournals.orgfrontiersin.org

The cellular mechanisms also involve the protection of retinal cells from damage. For example, PPARα activation can reduce apoptosis of capillary pericytes, which are essential for maintaining the stability of retinal capillaries. frontiersin.org

Table 2: Key Molecular and Cellular Mechanisms of PPARα Activation in the Retina

| Mechanism | Effect | Relevance to Retinal Disease |

|---|---|---|

| Anti-inflammatory Action | Inhibition of NF-κB signaling pathway. diabetesjournals.orgarvojournals.org | Reduces chronic inflammation present in diabetic retinopathy and AMD. arvojournals.orgfrontiersin.org |

| Anti-angiogenic Effects | Downregulation of VEGF and its receptors. nih.govarvojournals.org | Inhibits neovascularization, a hallmark of proliferative DR and wet AMD. diabetesjournals.orgarvojournals.org |

| Vascular Protection | Reduction of vascular permeability and leakage. nih.govdiabetesjournals.org | Prevents macular edema and maintains blood-retinal barrier integrity. frontiersin.org |

| Neuroprotection | Amelioration of neurodegeneration and apoptosis of retinal cells. nih.govfrontiersin.org | Preserves retinal structure and function. frontiersin.org |

This table is interactive. Click on the headers to sort the data.

While the direct actions of this compound are still under investigation, its chemical structure places it within a class of compounds that have demonstrated significant potential as modulators of PPARα, with clear relevance to the treatment of major retinal disorders.

Medicinal Chemistry and Drug Discovery Applications

4-((Benzylamino)methyl)benzoic Acid as a Core Scaffold in Rational Drug Design

The this compound framework has proven to be a valuable core scaffold in the rational design of selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. PPARα is a crucial regulator of lipid metabolism and inflammation, making it a significant target for diseases like dyslipidemia, diabetic retinopathy, and chemotherapy-induced peripheral neuropathy. nih.govacs.orgmdpi.com

In the development of novel PPARα agonists, researchers moved from rigid, complex structures to more flexible and synthetically accessible scaffolds. nih.gov An early lead compound, a 4-carboxy-2-phenylquinoline, was deconstructed based on computational modeling. This led to the design of the "4-benzyloxy-benzylamino" chemotype, which was hypothesized to have improved complementarity to the U-shaped ligand-binding pocket of PPARα. nih.gov This new scaffold, exemplified by the potent agonist A190, incorporates the key features of the this compound core. nih.gov The installation of the benzoic acid motif, in particular, was instrumental in achieving exceptional subtype selectivity for PPARα over other PPAR isoforms (γ and δ). nih.gov

The success of this chemotype demonstrates the power of using the this compound scaffold as a foundational structure. Its components—the benzyl (B1604629) group (C-ring), the central benzylamino linker (A- and B-rings with amine linker), and the terminal benzoic acid—provide distinct regions for chemical modification, allowing chemists to fine-tune the molecule's pharmacological properties. nih.govnih.gov For instance, modifications to the B-ring were found to dramatically affect potency, while the benzoic acid was key to selectivity. nih.gov

Lead Compound Identification, Optimization, and Structure-Based Drug Design

The 4-benzyloxy-benzylamino chemotype, which is structurally based on this compound, has been the subject of extensive lead optimization to generate potent and selective PPARα agonists. This process involves systematically modifying the lead compound's structure to improve its activity, selectivity, and pharmacokinetic properties.

A key lead compound, A190, emerged from these efforts as a highly selective and potent non-fibrate PPARα agonist, offering a significant improvement over older therapies like fenofibrate (B1672516), which suffer from lower receptor affinity and poor subtype selectivity. acs.orgpatsnap.com A190 itself exhibits a cellular EC₅₀ of less than 40 nM and over 2,700-fold selectivity for PPARα, positioning it as a promising therapeutic candidate. acs.org

Further structure-activity relationship (SAR) studies were conducted to optimize this scaffold. The process began with an initial hit compound and advanced through strategic modifications guided by computational docking and in-vitro testing. nih.gov A notable improvement was achieved by installing a methyl group on the central benzyl ring (B-ring), which enhanced potency by approximately 21-fold. nih.gov The table below summarizes the optimization of this scaffold, highlighting how specific structural changes impacted the compound's potency and selectivity.

| Compound | Key Structural Modification | PPARα EC₅₀ (nM) | Selectivity (Fold vs PPARγ/δ) |

|---|---|---|---|

| 4b | Base structure from initial screening | 1500 | >6.7 |

| A190 (analogue) | Strategic methylation on the B-ring | <40 | >2700 |

| 4u | Further optimization of substitutions | <50 | >2700 |

This multi-stage optimization process, which successfully identified candidates with cellular potencies under 50 nM and exceptionally high selectivity, underscores the utility of the this compound scaffold in structure-based drug design. nih.gov

Development of Prodrugs and Targeted Delivery Systems

While the lead compound A190 demonstrated excellent potency and selectivity, it suffered from poor aqueous solubility and permeability, which limits its potential for effective oral delivery. acs.orgmdpi.com To overcome these challenges, a prodrug strategy was implemented. Prodrugs are inactive precursors that are converted into the active drug within the body, a technique often used to improve a drug's pharmacokinetic properties. mdpi.com

Researchers developed four new-generation ester prodrugs of A190 by modifying its carboxylic acid group. These included a methyl ester (A190-PD-9), an ethyl ester (A190-PD-14), an isopropyl ester (A190-PD-154), and a cyclic carbonate (A190-PD-60). mdpi.com These prodrugs were evaluated for their chemical stability and enzymatic bioconversion back to the active parent drug, A190. mdpi.com

The lead candidate, A190-PD-60, was further formulated into an oil-in-water microemulsion (A190-PD-60-ME) to create an advanced drug delivery system. mdpi.com This nano-sized droplet formulation significantly improved membrane permeability and, critically, enhanced oral bioavailability. mdpi.com Pharmacokinetic studies in rats showed a remarkable improvement in drug exposure compared to a simple dispersion of the prodrug. mdpi.com

| Formulation | Maximum Plasma Concentration (Cmax) | Relative Oral Bioavailability Increase |

|---|---|---|

| A190-PD-60 Dispersion | 26.4 ng/mL | Baseline |

| A190-PD-60-ME (Microemulsion) | 439 ng/mL | 5.9-Fold |

Pharmacokinetic parameters of the A190 prodrug formulation in rats. Data from mdpi.com.

This combined prodrug and microemulsion approach demonstrates a successful strategy to overcome the delivery challenges of potent hydrophobic drugs derived from the this compound scaffold, advancing them as viable clinical candidates. mdpi.com

Investigation of Synergistic Effects in Combination Therapies

The investigation of synergistic effects, where the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects, is a key strategy in modern medicine. While no studies have directly reported on the use of this compound or its derivative A190 in combination therapies, the therapeutic class to which it belongs—PPARα agonists—has a well-established history in combination use.

The most common combination therapy involving PPARα agonists is their use with statins to manage mixed dyslipidemia. nih.gov Fibrates, the older class of PPARα agonists, are used alongside statins to control both triglyceride and cholesterol levels. nih.gov Notably, fenofibrate is considered a more appropriate choice for this combination than other fibrates due to a lower risk of myopathy, a potential side effect of both drug classes. nih.gov

Furthermore, the mechanism of action for PPARα agonists suggests a strong potential for future synergistic applications, particularly in the treatment of neuropathic pain. frontiersin.orgresearchgate.net PPARα activation is known to have significant anti-inflammatory effects, including the suppression of pro-inflammatory genes like NF-κB. nih.gov Since inflammation is a key contributor to the generation and maintenance of neuropathic pain, combining a potent PPARα agonist like A190 with other analgesic or anti-inflammatory agents could potentially lead to synergistic pain relief. frontiersin.orgnih.gov Such a combination could allow for lower doses of each drug, potentially reducing side effects while enhancing efficacy. However, this remains a promising area for future research, as direct experimental evidence for A190 in combination therapies is not yet available.

Structure Activity Relationship Sar Studies

Systematic Modification and Evaluation of Substituent Effects on Biological Activity

Systematic modifications of molecules similar to 4-((benzylamino)methyl)benzoic acid have demonstrated that even minor structural changes can lead to significant shifts in biological activity. Research on related N-benzylamino benzoic acid scaffolds has revealed key insights into the pharmacophore.

For instance, in a study of 2-morpholino-5-N-benzylamino benzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), the substitution pattern on the central benzoic acid ring was found to be critical. chemicalbook.com Altering the relationship of the functional groups from a 1,2,5-substitution pattern to a 1,2,4-pattern resulted in a notable decrease in inhibitory activity. nih.gov This suggests that the spatial arrangement of the carboxylic acid, the amino linker, and other substituents on the aromatic ring is a key determinant of biological function.

Furthermore, modifications to the N-benzyl group have been shown to modulate activity. In the same study on PC-PLC inhibitors, N-methylation of the benzylic amine led to the most biologically active compounds, highlighting the importance of the linker region in receptor or enzyme interaction. chemicalbook.com

In the context of antibacterial agents, studies on benzoylaminobenzoic acid derivatives, which feature an amide linker instead of an aminomethyl group, have shown that inhibitory activity is influenced by properties such as hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of hydroxyl groups on the benzoic acid nucleus was found to be conducive to activity, while the introduction of heteroatoms in certain positions was detrimental. nih.gov These findings underscore the importance of the electronic and steric properties of substituents on the benzoic acid ring.

The table below summarizes hypothetical SAR insights for this compound based on findings from related structures.

| Modification Site | Substituent | Predicted Effect on Activity | Rationale from Analogous Compounds |

| Benzoic Acid Ring | Electron-withdrawing groups (e.g., -Cl, -NO₂) | May increase or decrease activity depending on the target. | In some series, halogenation enhances activity. nih.gov |

| Electron-donating groups (e.g., -OCH₃, -OH) | Often enhances activity, potentially through improved binding. nih.gov | Hydroxyl groups on the nucleus can be conducive to inhibitory activity. nih.gov | |

| Position of substituents | Critical for activity; ortho, meta, and para positions have distinct effects. | Altering the substitution pattern can significantly change biological efficacy. nih.gov | |

| Benzyl (B1604629) Group | Substituents on the phenyl ring | Can modulate hydrophobicity and steric interactions. | Hydrophobic interactions often play a key role in ligand binding. researchgate.net |

| N-methylation | May increase activity. | Benzylic N-methylated compounds showed higher biological activity in some studies. chemicalbook.com | |

| Aminomethyl Linker | Replacement with other linkers (e.g., amide) | Significantly alters the molecule's properties and activity. | The nature of the linker is fundamental to the overall pharmacophore. nih.gov |

Stereochemical Influence on Pharmacological Efficacy and Selectivity

While this compound itself is achiral, the introduction of substituents on the benzylic carbon or on the rings can create chiral centers, leading to stereoisomers (enantiomers or diastereomers). The study of stereochemistry is paramount in medicinal chemistry, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

For example, if a methyl group were introduced at the benzylic carbon, creating a chiral center, the resulting (R)- and (S)-enantiomers could have distinct biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer might fit perfectly into a binding site, leading to a potent therapeutic effect, while the other might have a weaker effect, no effect, or even an adverse effect.

The potential for stereoisomerism in derivatives of this compound is an important consideration for future drug design and development efforts. The synthesis and biological evaluation of individual stereoisomers would be necessary to fully characterize their pharmacological properties and to identify the most potent and selective therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key physicochemical properties that govern activity, QSAR models can be used to predict the potency of novel compounds before they are synthesized, thereby accelerating the drug discovery process. mdpi.com

For a series of this compound analogs, a QSAR model could be developed by:

Data Collection: Compiling a dataset of compounds with their corresponding biological activities (e.g., IC₅₀ values for enzyme inhibition).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their chemical structure, such as electronic, steric, hydrophobic, and topological properties.

Model Development: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. dergipark.org.tr

Model Validation: Rigorously validating the model to ensure its predictive power using both internal and external validation techniques. researchgate.net

Studies on related benzoic acid derivatives have successfully employed QSAR to elucidate the structural requirements for biological activity. For example, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity was positively correlated with hydrophobicity, molar refractivity, and aromaticity, and the presence of a hydroxyl group on the nucleus. nih.gov Conversely, the presence of heteroatoms at certain positions was found to decrease activity. nih.gov

A hypothetical QSAR equation for a series of this compound analogs might take the following form:

log(1/IC₅₀) = β₀ + β₁(ClogP) + β₂ (MR) + β₃ (Eₛ) + ...

Where:

log(1/IC₅₀) is the biological activity.

ClogP represents the hydrophobicity of the molecule.

MR is the molar refractivity, related to the volume of the molecule.

Eₛ is a steric parameter.

β₀, β₁, β₂, β₃ are the coefficients determined by the regression analysis, indicating the relative importance of each descriptor.

The insights gained from such a QSAR model would be invaluable for the predictive design of new, more potent, and selective analogs of this compound for a specific therapeutic target.

Supramolecular Chemistry and Advanced Materials Research

Investigation of Hydrogen Bonding Networks and Self-Assembly Processes

There is no published research on the hydrogen bonding networks or self-assembly processes of 4-((benzylamino)methyl)benzoic acid.

Formation and Characterization of Supramolecular Architectures

Information regarding the formation and characterization of any supramolecular architectures involving this compound is not available in the scientific literature.

Exploration of Host-Guest Interactions

There are no documented studies on the host-guest interactions of this compound.

Future Research Directions and Translational Perspectives

Advanced Preclinical Development and In Vivo Studies of Promising Analogues

Following the initial synthesis and screening of 4-((benzylamino)methyl)benzoic acid derivatives, which have already demonstrated potential as anticancer and antibacterial agents, the next critical phase is the advanced preclinical development of the most promising analogues. preprints.org This stage moves beyond initial in vitro assays to comprehensive in vivo validation. A key lesson can be drawn from the development of other novel therapeutic agents, where preclinical assessment involves evaluating microsomal metabolic stability and screening for potential cardiotoxicity and inhibition of crucial enzyme systems like CYP450. mdpi.com

Future studies should focus on establishing the pharmacokinetic profiles of lead compounds. For instance, the development of related non-fibrate PPARα agonists has highlighted the importance of formulation strategies, such as microemulsions, to significantly enhance oral bioavailability. mdpi.com A similar approach could be vital for analogues of this compound, which contain a carboxylic acid motif known to sometimes present metabolic liabilities. mdpi.com In vivo efficacy must be demonstrated in relevant animal models, such as the chemotherapy-induced peripheral neuropathy (CIPN) mouse model used to validate other novel compounds, which can provide crucial proof-of-concept for specific indications. mdpi.com

Exploration of Novel Therapeutic Indications and Unmet Medical Needs

The structural motif of benzoic acid is present in a wide array of bioactive molecules, suggesting that derivatives of this compound could be relevant for a broad spectrum of diseases. preprints.org While initial studies have pointed towards anticancer and antibacterial properties preprints.org, the therapeutic landscape for these analogues could be significantly expanded.

Researchers should explore their potential as:

Inhibitors of Multidrug Resistance-Associated Proteins (MRPs): A derivative of the related 4-aminobenzoic acid has been identified as a novel and selective lead for inhibitors of MRPs, which are key players in drug resistance in cancer. nih.gov The presence of the carboxyl group was found to be crucial for this activity. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibitors: Inhibition of sEH is a promising strategy for treating hypertension and vascular inflammation. nih.gov Analogues of 4-benzamidobenzoic acid have shown considerable in-vitro sEH inhibitory activity, suggesting that the broader class of substituted benzoic acids warrants investigation for cardiovascular diseases. nih.gov

Complement Factor B Inhibitors: The alternative pathway of the complement system is implicated in numerous diseases, and its modulation presents a significant therapeutic opportunity. nih.gov The discovery of a potent and selective oral inhibitor of Factor B, which features a benzoic acid moiety, underscores the potential for this chemical class to address complement-mediated diseases. nih.gov

Anti-parasitic Agents: Benzoic acid derivatives have demonstrated trypanocidal activity against T. cruzi, the parasite responsible for Chagas disease, by targeting the trans-sialidase enzyme. mdpi.com This opens a potential avenue for developing new treatments for neglected tropical diseases.

Development of Scalable and Environmentally Sustainable Synthetic Methodologies

The translation of a promising compound from the laboratory to the clinic is contingent upon the development of a robust, scalable, and sustainable manufacturing process. The current synthesis of 4-(benzylamino)benzoic acid derivatives involves a reductive amination reaction between p-aminobenzoic acid and various aldehydes. preprints.org While effective at the lab scale with high yields, future work must focus on adapting this and other potential routes for multikilogram production. preprints.orgresearchgate.net

Key considerations for future synthetic development include:

Process Optimization: Traditional methods for preparing the precursor, 4-aminomethylbenzoic acid, can suffer from low yields and the formation of significant byproducts. google.com New processes that offer high purity (>99%) and enhanced yields are critical for commercial viability. google.comgoogle.com

Green Chemistry Principles: There is increasing pressure for the pharmaceutical industry to adopt more environmentally friendly practices. jddhs.com Future synthetic strategies should aim to maximize "atom economy," reducing waste by ensuring that most atoms from the reactants are incorporated into the final product. jddhs.com This includes exploring energy-efficient techniques like microwave-assisted synthesis, which can dramatically shorten reaction times. jddhs.com

Sustainable Feedstocks: A long-term goal is the integration of renewable resources into the synthetic pathway. kit.edu Lignin, for example, is the largest renewable source of aromatic compounds and could potentially serve as a starting material for the benzoic acid core, representing a highly sustainable approach. kit.edu

Integration of Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

To fully understand the therapeutic potential and possible liabilities of this compound analogues, future research must move beyond single-target-based assays and embrace a systems-level perspective. The integration of "omics" technologies—such as transcriptomics, proteomics, and metabolomics—can provide a holistic view of how these compounds affect cellular networks.

For example, in analogues that show anticancer activity preprints.org, a systems biology approach could:

Identify Global Gene Expression Changes: Transcriptomics (e.g., RNA-Seq) can reveal all the gene pathways that are activated or suppressed by the compound, offering clues about its mechanism of action and potential off-target effects. This is analogous to how the function of PPARs is understood through their regulation of gene expression. mdpi.com

Uncover Protein Interactions: Proteomics can be used to identify the direct protein binding partners of a compound, confirming its intended target and revealing any unexpected interactions.

Map Metabolic Reprogramming: Metabolomics can analyze how the compound alters the metabolic landscape of a cell, which is a crucial aspect of diseases like cancer.

This comprehensive understanding is invaluable for identifying predictive biomarkers of response and for anticipating potential toxicity before moving into clinical trials.

Outlook on Clinical Translation and Pharmaceutical Innovation

The journey from a promising chemical scaffold to an approved pharmaceutical product is long and fraught with challenges. The future of this compound and its derivatives in the clinical setting will depend on successful navigation of advanced preclinical hurdles and a clear demonstration of safety and efficacy for a specific, unmet medical need. nih.gov

The broader landscape of pharmaceutical innovation is focused on modernizing drug development and manufacturing. nationalacademies.org This includes creating novel molecules for challenging diseases and improving the properties of existing drugs. nationalacademies.orggoogle.com Innovations in formulation, such as the use of specialized delivery systems to enhance bioavailability, will be a key enabler for clinical success. mdpi.com

If the challenges of scalable synthesis and preclinical validation can be met, the this compound core structure and its analogues could provide a valuable new platform for pharmaceutical innovation, potentially leading to a new class of therapeutics that address significant unmet medical needs in oncology, infectious disease, and beyond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((Benzylamino)methyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, benzylamine can react with a benzoic acid derivative bearing a methyl aldehyde group (e.g., 4-formylbenzoic acid) under catalytic hydrogenation (H₂/Pd-C) or using NaBH₃CN as a reducing agent. Reaction optimization includes pH control (near-neutral conditions), solvent selection (e.g., methanol or THF), and temperature (25–50°C). Monitoring via TLC or HPLC ensures intermediate formation .

- Data Contradictions : Some protocols report lower yields (<50%) due to competing side reactions (e.g., over-alkylation), while others achieve >70% purity by optimizing stoichiometric ratios (1:1.2 for aldehyde:amine) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : In H NMR, the benzylamino methylene group (–CH₂–NH–) appears as a triplet at δ 3.4–3.8 ppm, while the aromatic protons of the benzyl group resonate at δ 7.2–7.4 ppm. The carboxylic acid proton (if present) is observed as a broad peak at δ 12–13 ppm .

- IR : Key peaks include N–H stretching (3300–3500 cm⁻¹), C=O (carboxylic acid, 1680–1720 cm⁻¹), and C–N (1250–1350 cm⁻¹) .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters a ≈ 14.7 Å, b ≈ 6.7 Å, c ≈ 26.2 Å confirm molecular geometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

Structural Modifications : Vary substituents on the benzyl group (e.g., electron-withdrawing/donating groups) or replace the benzoic acid moiety with other carboxylic acid derivatives.

Assay Design : Test in vitro enzyme inhibition (e.g., HDAC or kinase assays) using fluorescence-based substrates. For receptor binding, employ radioligand displacement assays (e.g., H-labeled ligands).

Data Analysis : Correlate IC₅₀ values with Hammett σ constants or steric parameters to quantify electronic/steric effects .

- Contradictions : Some studies report enhanced activity with electron-donating groups (e.g., –OCH₃), while others find hydrophobic substituents (e.g., –CF₃) improve membrane permeability but reduce solubility .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound, and how do they align with experimental data?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., docking to HDAC8) using software like AutoDock Vina. Prioritize binding energy scores (ΔG < −8 kcal/mol).

- ADMET Prediction : Use QikProp or SwissADME to estimate logP (optimal range: 1–3), PSA (<90 Ų for blood-brain barrier penetration), and CYP450 inhibition risks .

- Validation : Compare predicted logP (e.g., 2.1) with experimental HPLC-measured values (e.g., 2.3 ± 0.2) .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields or biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize reagents (e.g., use anhydrous solvents), validate catalyst batches (e.g., Pd-C activity via control reactions), and document reaction conditions (e.g., inert atmosphere vs. ambient air).

- Statistical Analysis : Apply ANOVA to compare yields across multiple trials, and report confidence intervals (e.g., 95% CI for IC₅₀ values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.